2-(3H-Imidazo[4,5-b]pyridin-2-yl)acetonitrile
CAS No.: 107932-97-8
VCID: VC0008952
Molecular Formula: C8H6N4
Molecular Weight: 158.16 g/mol
* For research use only. Not for human or veterinary use.
![2-(3H-Imidazo[4,5-b]pyridin-2-yl)acetonitrile - 107932-97-8](/images/no_structure.jpg)
Description | 2-(3H-Imidazo[4,5-b]pyridin-2-yl)acetonitrile is a heterocyclic compound featuring an imidazo[4,5-b]pyridine core structure with a nitrile functional group attached to an acetonitrile moiety. This unique combination enhances its biological activity and potential applications compared to related compounds. It has demonstrated strong antibacterial properties against specific bacterial species and is explored as a potential antibacterial agent. Its impact on cellular pathways also makes it relevant for inflammation-related studies. Research indicates that 2-(3H-Imidazo[4,5-b]pyridin-2-yl)acetonitrile exhibits significant biological activities, particularly as an inhibitor of various kinases. Kinases are crucial in cellular signaling pathways, and their inhibition can lead to therapeutic effects in cancer treatment and other diseases. The compound's unique structure allows for selective interactions with specific kinase targets, making it a valuable candidate for drug development. Researchers analyze the relationship between the compound’s structure and its antibacterial efficacy. Other related compounds include 2-(5-Methyl-1H-imidazo[4,5-b]pyridin-2-yl)acetonitrile, which also exhibits significant biological activity, with pharmacological effects such as antimicrobial, anti-inflammatory, and anticancer activities. Another similar compound is 2-(1H-Imidazol-2-yl)acetonitrile, known for its antifungal properties. The molecular weight of 2-(7-Methyl-1H-imidazo[4,5-b]pyridin-2-yl)acetonitrile is 172.19 g/mol . |
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CAS No. | 107932-97-8 |
Product Name | 2-(3H-Imidazo[4,5-b]pyridin-2-yl)acetonitrile |
Molecular Formula | C8H6N4 |
Molecular Weight | 158.16 g/mol |
IUPAC Name | 2-(1H-imidazo[4,5-b]pyridin-2-yl)acetonitrile |
Standard InChI | InChI=1S/C8H6N4/c9-4-3-7-11-6-2-1-5-10-8(6)12-7/h1-2,5H,3H2,(H,10,11,12) |
Standard InChIKey | NFQTXNZDURSTFY-UHFFFAOYSA-N |
SMILES | C1=CC2=C(N=C1)N=C(N2)CC#N |
Canonical SMILES | C1=CC2=C(N=C1)N=C(N2)CC#N |
Synonyms | 2-cyanomethyl-IMPY 2-cyanomethylimidazo(4,5-b)pyridine |
PubChem Compound | 147139 |
Last Modified | Sep 12 2023 |
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